

Application Notes: Synthesis of Acylsilanes using (Dimethylphenylsilyl)lithium

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Compound of Interest		
Compound Name:	Lithium, (dimethylphenylsilyl)-	
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Introduction

Acylsilanes are a unique and versatile class of compounds in organic synthesis, primarily due to the electronic properties and steric bulk of the silyl group. They serve as valuable intermediates, notably as acyl anion synthons through the Brook rearrangement.[1][2][3] The reaction of silyllithium reagents with carboxylic acid derivatives is a common strategy for their preparation. Among various silyllithium reagents, (dimethylphenylsilyl)lithium is particularly useful due to the stabilizing effect of the aryl group and its straightforward preparation from commercially available chlorodimethylphenylsilane.[4][5]

These application notes provide a detailed protocol for the preparation of (dimethylphenylsilyl)lithium and its subsequent use in the synthesis of an alkyl-substituted acylsilane from a morpholine amide. This method offers a transition-metal-free and scalable approach to this important class of molecules.[1]

Key Applications

 Acyl Anion Equivalents: Acylsilanes can undergo a 1,2-silyl shift from carbon to oxygen (Brook rearrangement) upon nucleophilic attack, effectively functioning as acyl anion precursors.[1]



- Stereoselective Transformations: The bulky silyl group can influence the stereochemical outcome of reactions at adjacent centers.[3]
- Precursors to Complex Molecules: Acylsilanes are used in the synthesis of enol silanes, alcohols, and in tandem annulation reactions.[1]

Data Presentation

The following table summarizes the yields for the synthesis of 1-(dimethyl(phenyl)silyl)propan-1-one, a representative acylsilane, starting from the corresponding morpholine amide.

Entry	Reactant	Product	Yield (%)	Reference
1	1- Morpholinopropa n-1-one	1- (Dimethyl(phenyl)silyl)propan-1- one	68-85%	[1]
2	Propanoyl chloride and Morpholine	1- Morpholinopropa n-1-one (Amide Precursor)	86%	[1]

Experimental ProtocolsPreparation of (Dimethylphenylsilyl)lithium

This protocol describes the generation of a (dimethylphenylsilyl)lithium solution in tetrahydrofuran (THF).

Materials:

- · Lithium wire
- Chlorodimethylphenylsilane
- Anhydrous Tetrahydrofuran (THF)

Equipment:



- Flame-dried, two-necked Schlenk flask
- Magnetic stirrer and stir bar
- Nitrogen inlet
- Rubber septum
- Syringes

Procedure:[1]

- A flame-dried 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with lithium wire (1.49 g, 214 mmol, 1.5 equiv), cut into small pieces. The flask is filled with nitrogen.
- Anhydrous THF (60 mL) is added via syringe through the septum.
- To the stirred suspension of lithium wire, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) by syringe at ambient temperature. A moderate evolution of heat may be observed.
- The reaction mixture will gradually turn from colorless to a deep purple/red color, indicating the formation of the silyllithium reagent. The reaction progress can be monitored by the consumption of the lithium metal.
- The resulting solution of (dimethylphenylsilyl)lithium in THF is then used in the subsequent reaction. It is recommended to titrate the solution to determine the exact molarity before use.

Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one from a Morpholine Amide

This protocol details the synthesis of an acylsilane by reacting (dimethylphenylsilyl)lithium with a morpholine amide.

Materials:

1-Morpholinopropan-1-one



- (Dimethylphenylsilyl)lithium solution in THF (prepared as above)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Hexanes
- · Ethyl acetate

Equipment:

- Flame-dried, three-necked, round-bottomed flask
- · Magnetic stirrer and stir bar
- · Nitrogen inlet
- Teflon-coated thermocouple
- Rubber septum
- Dry ice/acetone bath
- Separatory funnel

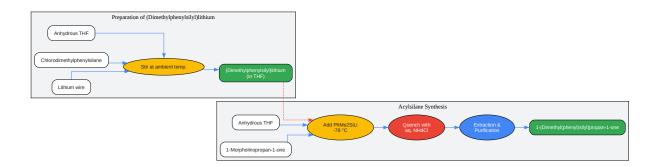
Procedure:[1]

- A flame-dried, 250-mL, three-necked, round-bottomed flask, equipped with a magnetic stirring bar, a nitrogen inlet, a Teflon-coated thermocouple, and a rubber septum, is charged with 1-morpholinopropan-1-one (6.0 g, 41.9 mmol) by syringe under a nitrogen atmosphere.
- Add 45 mL of anhydrous THF to the flask via syringe.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- To the cooled solution, add the previously prepared (dimethylphenylsilyl)lithium in THF (e.g., 0.97 M solution, 52 mL, 50.4 mmol, 1.2 equiv) dropwise by syringe over approximately 8 minutes, ensuring the internal temperature does not rise above -60 °C.



- The purple reaction mixture is stirred for 70 minutes at -75 °C.
- Quench the reaction with 100 mL of saturated aqueous ammonium chloride solution and allow the mixture to warm to ambient temperature.
- Transfer the mixture to a 1-L separatory funnel, dilute with 40 mL of water, and extract with hexanes (150 mL) and then ethyl acetate (2 x 50 mL).
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford 1- (dimethyl(phenyl)silyl)propan-1-one.

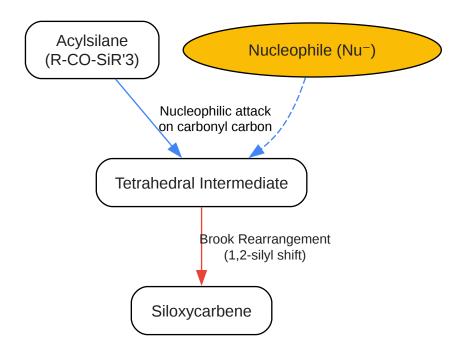
Visualizations





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Caption: Experimental workflow for acylsilane synthesis.



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Caption: The Brook rearrangement of an acylsilane.

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